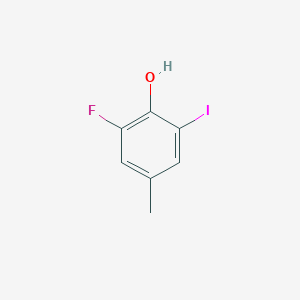
2-Fluoro-6-iodo-4-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-iodo-4-methylphenol is an organic compound characterized by the presence of fluorine, iodine, and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the iodination of 2-methylphenol using sodium hypochlorite and sodium iodide in aqueous alcohol solvents . The fluorination step can be carried out using a suitable fluorinating agent under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-6-iodo-4-methylphenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The presence of electron-withdrawing groups like fluorine and iodine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction allows the formation of carbon-carbon bonds, making it useful for synthesizing more complex molecules.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strong nucleophiles such as alkoxides or amines under basic conditions.
Suzuki-Miyaura Coupling: Organoboron reagents, palladium catalysts, and bases like potassium carbonate in an appropriate solvent.
Major Products Formed:
- Substituted phenols with various functional groups depending on the nucleophile used.
- Biaryl compounds through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
2-Fluoro-6-iodo-4-methylphenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of drugs due to its unique chemical properties.
Agrochemicals: May serve as a precursor for the synthesis of pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-iodo-4-methylphenol in chemical reactions involves the activation of the aromatic ring by the electron-withdrawing fluorine and iodine substituents. This activation facilitates nucleophilic attack and subsequent substitution reactions . In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which could be explored further in pharmacological studies.
Comparaison Avec Des Composés Similaires
4-Fluoro-2-methylphenol: Similar structure but lacks the iodine substituent.
4-Iodo-2-methylphenol: Similar structure but lacks the fluorine substituent.
Uniqueness: 2-Fluoro-6-iodo-4-methylphenol is unique due to the simultaneous presence of both fluorine and iodine substituents, which impart distinct electronic and steric properties
Propriétés
Formule moléculaire |
C7H6FIO |
|---|---|
Poids moléculaire |
252.02 g/mol |
Nom IUPAC |
2-fluoro-6-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6FIO/c1-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 |
Clé InChI |
RCZUKGTZSGVVOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















